N-spiro[2-oxabicyclo[3.2.0]heptane-7,1'-cyclopentane]-6-ylisoquinoline-1-carboxamide
Description
N-spiro[2-oxabicyclo[3.2.0]heptane-7,1’-cyclopentane]-6-ylisoquinoline-1-carboxamide is a complex organic compound characterized by its unique spirocyclic structure. This compound features a bicyclic oxabicycloheptane ring fused with a cyclopentane ring, and an isoquinoline moiety attached to a carboxamide group. The intricate structure of this compound makes it an interesting subject for research in various scientific fields.
Properties
IUPAC Name |
N-spiro[2-oxabicyclo[3.2.0]heptane-7,1'-cyclopentane]-6-ylisoquinoline-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c23-19(16-14-6-2-1-5-13(14)7-11-21-16)22-17-15-8-12-24-18(15)20(17)9-3-4-10-20/h1-2,5-7,11,15,17-18H,3-4,8-10,12H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYGIUGRLDSDZEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)C(C3C2OCC3)NC(=O)C4=NC=CC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-spiro[2-oxabicyclo[3.2.0]heptane-7,1’-cyclopentane]-6-ylisoquinoline-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach is the desymmetrization of a 3-oxabicyclo[3.2.0]heptan-2-one core building block . This process involves stereoselective reactions to introduce the spirocyclic structure and subsequent functionalization to attach the isoquinoline and carboxamide groups.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and the complexity of its synthesis. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to produce this compound in larger quantities.
Chemical Reactions Analysis
Types of Reactions
N-spiro[2-oxabicyclo[3.2.0]heptane-7,1’-cyclopentane]-6-ylisoquinoline-1-carboxamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its functional groups.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms, often used to modify the oxidation state of the compound.
Substitution: Replacement of one functional group with another, which can be used to introduce new functionalities or modify existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride or sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or ketone derivatives, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
N-spiro[2-oxabicyclo[3.2.0]heptane-7,1’-cyclopentane]-6-ylisoquinoline-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory, anti-cancer, or antimicrobial effects.
Industry: Utilized in the development of new chemical processes and products, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-spiro[2-oxabicyclo[3.2.0]heptane-7,1’-cyclopentane]-6-ylisoquinoline-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure and functional groups of the compound allow it to bind to these targets, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of the research.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-spiro[2-oxabicyclo[3.2.0]heptane-7,1’-cyclopentane]-6-ylisoquinoline-1-carboxamide include:
2-oxa-1-azaspiro[bicyclo[3.2.0]heptanes: These compounds share a similar spirocyclic structure but differ in the presence of nitrogen atoms and other functional groups.
3-oxabicyclo[3.1.0]hexane-2,4-dione: This compound has a related bicyclic structure but lacks the spirocyclic and isoquinoline moieties.
Uniqueness
The uniqueness of N-spiro[2-oxabicyclo[320]heptane-7,1’-cyclopentane]-6-ylisoquinoline-1-carboxamide lies in its specific combination of a spirocyclic structure with an isoquinoline moiety
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
